

An In-depth Technical Guide to the Ring-Opening Reactions of β -Propiolactone

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Compound of Interest

Compound Name: *Propiolactone*

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Beta-**propiolactone** (BPL) is a highly reactive, four-membered cyclic ester. Its strained ring structure makes it susceptible to nucleophilic attack, leading to a variety of ring-opened products. This reactivity is harnessed in various applications, from the synthesis of polymers to the inactivation of viruses in vaccine production.[1][2] Understanding the mechanisms of BPL ring-opening is crucial for controlling reaction outcomes and optimizing its use in research and development. This guide provides a comprehensive overview of the core mechanisms governing BPL ring-opening reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Principles of β -Propiolactone Reactivity

The ring-opening of β -**propiolactone** can proceed via two main pathways, acyl-oxygen cleavage or alkyl-oxygen cleavage, dictated by the nature of the attacking nucleophile.[3][4][5] This reactivity can be understood through the lens of Hard and Soft Acids and Bases (HSAB) theory.[1]

- **Acyl-Oxygen Cleavage (Acylation):** Hard nucleophiles, such as primary amines, preferentially attack the hard electrophilic acyl carbon atom, leading to the formation of an acylated product.[1]
- **Alkyl-Oxygen Cleavage (Alkylation):** Soft nucleophiles, such as thiol groups, tend to attack the softer β -carbon atom, resulting in an alkylated product.[1]

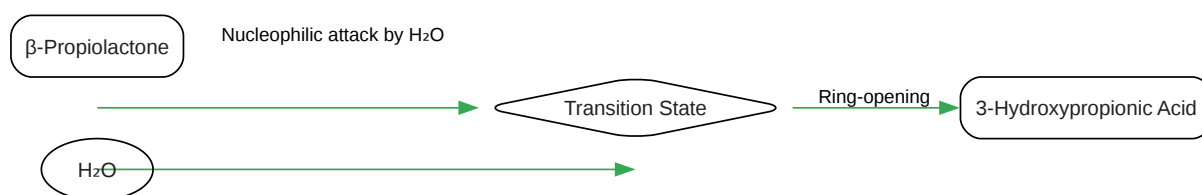
The general mechanism is a typical SN2 reaction, where the reaction rate is dependent on the concentrations of both β -**propiolactone** and the specific nucleophile.[1]

Reaction Mechanisms

The ring-opening of β -**propiolactone** can be initiated under neutral, acidic, or basic conditions.

Neutral/Hydrolytic Ring-Opening

In aqueous solution, β -**propiolactone** undergoes hydrolysis to form 3-hydroxypropionic acid. The half-life of β -**propiolactone** in water at 25°C is approximately 225 minutes.[1] The presence of buffer components, such as citrate or phosphate, can lead to the formation of adducts alongside the hydrolysis product.[1]

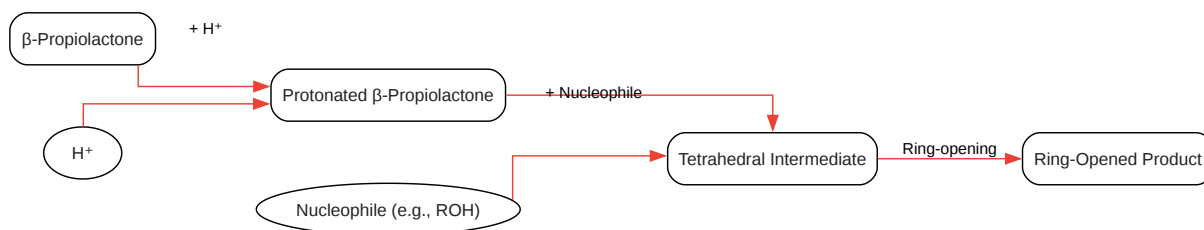


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Caption: Hydrolysis of β -**propiolactone**.

Acid-Catalyzed Ring-Opening

Under strongly acidic conditions, such as in superacids (e.g., HF/SbF₅), the ring-opening of β -**propiolactone** proceeds via protonation of the carbonyl oxygen. This enhances the electrophilicity of the acyl carbon, facilitating nucleophilic attack. In these specific conditions, a cationic acyl species is proposed as a reactive intermediate.[6] In more common acidic conditions used for catalysis, the activated monomer mechanism is proposed where the protonated lactone is attacked by a nucleophile, such as an alcohol, to initiate polymerization.[7]

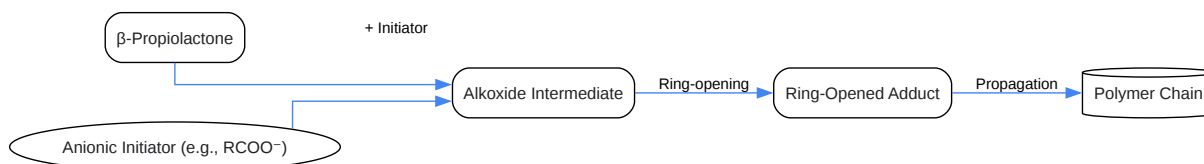


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Caption: Acid-catalyzed ring-opening of β -propiolactone.

Base-Catalyzed and Anionic Ring-Opening

In the presence of a base or an anionic initiator, the ring-opening of β -propiolactone is initiated by the nucleophilic attack of the base/anion. This mechanism is fundamental to the anionic ring-opening polymerization (ROP) of β -lactones. The propagating species are typically carboxylate anions.[4][5][8] The choice of initiator and reaction conditions can influence the regioselectivity of the ring-opening and the properties of the resulting polymer.[4][8] For instance, in the terpolymerization of BPL with epoxides and CO_2 , a binary catalyst system can lead to regioselective alkyl C–O bond cleavage.[3][9]



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Caption: Base-catalyzed/anionic ring-opening of β -propiolactone.

Quantitative Data Summary

The reactivity of β -**propiolactone** with various nucleophiles has been studied under different conditions. The following tables summarize key quantitative findings.

Nucleophile	Conditions	Observation	Reference
Water	25°C	Half-life of 225 minutes.	[1]
Amino Acids	pH 9.0, 22°C, 15 min	At least 85% of each amino acid reacted. Methionine and cystine were most reactive.	[10][11]
Amino Acids	pH 7.0, 22°C	Most amino acids reacted; methionine, cystine, and histidine reacted almost entirely.	[10][11]
Amino Acids	pH 3.0, 22°C	Only methionine and cystine were reactive.	[10][11]
Amino Acids	pH 3.0, 0°C, 145 hr	Specific for methionine; it was the only amino acid modified.	[11]
Peptides	Phosphate buffer (pH 3.0, 5.0, 7.0, or 9.0), 16h at 4°C then 2h at 37°C	Reactivity observed with Cys, Met, His, Asp, Glu, Tyr, Lys, Ser, and Thr residues.	[1]

Catalyst System	Monomers	Key Finding	Reference
SalcyCo(III)OTs / MTBD	BPL, Epoxides, CO ₂	Regioselective ring-opening of BPL at the alkyl C–O bond.	[3][9]
Guanidine (TBD), Amidine (DBU), Phosphazene (BEMP)	Functional β -lactones	Organocatalyzed ROP with BEMP being the most active.	[12]
Potassium acetate / Tetrabutylammonium acetate	β -alkoxymethyl-substituted β -lactones	Anionic ROP proceeds via carboxylate anions as active species.	[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments involving β -propiolactone.

Protocol 1: Reaction of β -Propiolactone with Peptides

This protocol is adapted from a study investigating the reactivity of BPL with specific amino acid residues in peptides.[1]

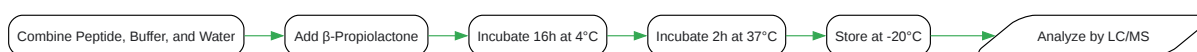
Materials:

- Peptide solution (1 mM)
- Potassium phosphate buffer (0.1 M) at desired pH (3.0, 5.0, 7.0, or 9.0)
- β -propiolactone (320 mM in water, freshly prepared)
- Water

Procedure:

- In a microcentrifuge tube, combine 10 μ L of the 1 mM peptide solution, 20 μ L of the 0.1 M potassium phosphate buffer, and 70 μ L of water.

- Initiate the reaction by adding 5 μ L of the 320 mM β -propiolactone solution.
- Mix the solution thoroughly.
- Incubate the reaction mixture for 16 hours at 4°C.
- Following the cold incubation, incubate for an additional 2 hours at 37°C.
- Store the samples at -20°C prior to analysis by LC/MS.



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Caption: Experimental workflow for the reaction of BPL with peptides.

Protocol 2: Reaction of β -Propiolactone with Nucleobase Analogues

This protocol is for studying the chemical modifications of nucleobases upon treatment with BPL.^[1]

Materials:

- Nucleobase analogue solution (20 mM in D₂O)
- D₂O
- Potassium phosphate buffer (1.0 M, pH 9.3)
- Sodium hydroxide (1.0 M)
- β -propiolactone

Procedure:

- Prepare the reaction mixture by adding 1500 μL of the 20 mM nucleobase analogue solution, 460 μL of D_2O , and 40 μL of 1.0 M potassium phosphate buffer.
- Adjust the pH of the sample to 9.3 using 1.0 M sodium hydroxide.
- Start the reaction by adding 2 μL of β -**propiolactone**.
- Mix the solution gently to homogenize.
- Incubate the reaction mixture for 16 hours at 22°C.
- Store the samples at 4°C before analysis by NMR.



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Caption: Experimental workflow for the reaction of BPL with nucleobase analogues.

Protocol 3: Virus Inactivation using β -Propiolactone

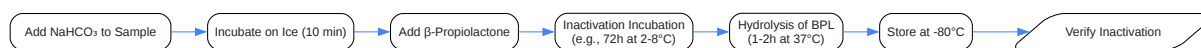
This protocol provides a general framework for the inactivation of SARS-CoV-2 in saliva samples, which can be adapted for other pathogens.[13]

Materials:

- Sample (e.g., 1 mL saliva or cell culture medium)
- Sodium bicarbonate (7.5%, pH 8.3)
- β -**propiolactone** (10% in DMEM medium, pre-diluted)
- DMEM medium

Procedure:

- To 1 mL of the sample, add 20 μ L of 7.5% sodium bicarbonate to achieve a final concentration of 0.15%.
- Incubate on ice for 10 minutes.
- Add 10 μ L of the 10% β -**propiolactone** solution to achieve a final concentration of 0.1%.
- Incubate the mixture for the desired inactivation period (e.g., 70-72 hours) at 2-8°C.
- To hydrolyze any remaining BPL, incubate the sample at 37°C for 1-2 hours.
- Store the inactivated samples at -80°C until further analysis.



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Caption: General workflow for virus inactivation using β -**propiolactone**.

This guide provides a foundational understanding of the β -**propiolactone** ring-opening reaction, which is essential for its effective application in scientific research and development. The provided mechanisms, data, and protocols serve as a valuable resource for professionals in chemistry, biology, and pharmacology.

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